molecular formula C18H22N2O2S B11653901 N-{(E)-[4-(diethylamino)phenyl]methylidene}-4-methylbenzenesulfonamide

N-{(E)-[4-(diethylamino)phenyl]methylidene}-4-methylbenzenesulfonamide

Cat. No.: B11653901
M. Wt: 330.4 g/mol
InChI Key: UCNFPOXLBHBWJS-XMHGGMMESA-N
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Description

N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of both diethylamino and sulfonamide groups. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

(NE)-N-[[4-(diethylamino)phenyl]methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H22N2O2S/c1-4-20(5-2)17-10-8-16(9-11-17)14-19-23(21,22)18-12-6-15(3)7-13-18/h6-14H,4-5H2,1-3H3/b19-14+

InChI Key

UCNFPOXLBHBWJS-XMHGGMMESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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